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Ethylmalonyl Coenzyme A (sodium salt)

Metabolite Proofreading Branched-Chain Fatty Acid Synthesis Enzymology

Sourcing high-purity ethylmalonyl-CoA with verified enzyme specificity is critical-generic CoA analogs fail due to stringent acyl-chain discrimination: ethylmalonyl-CoA mutase (Ecm) processes methylmalonyl-CoA at only 0.2% relative activity, and polyketide synthases require authentic ethylmalonyl extender units for ethyl-branched antibiotic biosynthesis (e.g., FK-520, FK-506). • ≥95% purity, supplied as lyophilized powder (CAS 6049-57-6) • Validated substrate for Ccr carboxylase, Ecm mutase, ECHDC1 decarboxylase & FASN • Soluble in PBS (pH 7.2) at 10 mg/mL; λmax 257 nm • Ships ambient; stable ≥2 years at -20°C

Molecular Formula C26H42N7NaO19P3S+
Molecular Weight 904.6 g/mol
Cat. No. B10779770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmalonyl Coenzyme A (sodium salt)
Molecular FormulaC26H42N7NaO19P3S+
Molecular Weight904.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]
InChIInChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1
InChIKeyWVPCWSGPRBWGFX-NDLPDMIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmalonyl-CoA Sodium Salt Overview


Ethylmalonyl Coenzyme A (sodium salt) is an acyl-CoA thioester and the pivotal C5-dicarboxylic acid intermediate of the ethylmalonyl-CoA (EMC) pathway, a unique acetyl-CoA assimilation strategy identified in diverse α-proteobacteria and actinomycetes, including *Rhodobacter sphaeroides*, *Methylobacterium extorquens*, and *Streptomyces* species [1]. As a sodium salt, it is supplied as a ≥95% pure, crystalline solid with a molecular formula of C26H42N7O19P3S • XNa and a formula weight of ~881.6 g/mol . Its biosynthesis, catalyzed by the signature enzyme crotonyl-CoA carboxylase/reductase (Ccr), involves the reductive carboxylation of crotonyl-CoA and CO2 using NADPH [2]. This reaction is a defining, unprecedented biochemical transformation that distinguishes the EMC pathway from the canonical glyoxylate cycle [2].

EMC pathway C5 intermediate for acetyl-CoA assimilation studies
Crystalline, research-grade purity; suitable for enzymology
Defined substrate for Ccr, Ecm, ECHDC1, and FASN kinetic assays

Substrate Specificity: Ethylmalonyl-CoA vs. Analogs


Due to the stringent acyl-chain length specificity of key metabolic and biosynthetic enzymes, generic substitution of ethylmalonyl-CoA with other acyl-CoA thioesters is not feasible. Ethylmalonyl-CoA mutase (Ecm), a B12-dependent enzyme, exhibits extraordinary selectivity, accepting its C5 substrate with high affinity while processing the C4 methylmalonyl-CoA at a mere 0.2% relative activity [1]. This prevents metabolic cross-talk. In the context of fatty acid and polyketide synthesis, the enzyme FASN can accept malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA; however, the relative incorporation efficiency determines the final product's branching structure (H-, methyl-, or ethyl-branched) [2]. This specificity is exploited in nature for antibiotic production, where the supply of ethylmalonyl-CoA, and not its analogs, dictates the formation of ethyl-branched polyketides like ascomycin (FK-520) [3]. Consequently, research in these areas mandates the use of the precise compound, as substituting a structurally similar, more common CoA analog will yield fundamentally different, and often biologically incorrect, experimental outcomes.

Ethylmalonyl-CoA (C5)
Methylmalonyl-CoA (C4)
Ecm shows stringent C5 selectivity; C4 analog processed with minimal activity, preventing metabolic cross-talk. Substitution would yield fundamentally different experimental outcomes.
Ethylmalonyl-CoA (C5)
Malonyl-CoA (C3)
FASN incorporation determines final product branching. Using malonyl-CoA forms unbranched fatty acids; ethylmalonyl-CoA is required for ethyl-branched polyketides such as ascomycin.

Quantitative Evidence for Ethylmalonyl-CoA Selection


ECHDC1 Catalytic Preference for Ethylmalonyl-CoA

In the context of metabolite proofreading, mouse ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a clear kinetic preference for its primary substrate, (S)-ethylmalonyl-CoA, over the structurally related (S)-methylmalonyl-CoA. Under physiological ATP concentrations (5 mM), the enzyme's turnover number (kcat) is 10.0 s⁻¹ for ethylmalonyl-CoA compared to just 1.68 s⁻¹ for methylmalonyl-CoA [1]. This translates to a >13-fold difference in catalytic efficiency (kcat/Km), with values of 1.5 × 10⁶ M⁻¹s⁻¹ and 0.11 × 10⁶ M⁻¹s⁻¹, respectively [1].

Catalytic Preference
Head-to-head
kcat 10.0 s⁻¹, >13-fold kcat/Km
Defines ECHDC1 substrate preference
Reported in vitro enzyme assay
Metabolite Proofreading Branched-Chain Fatty Acid Synthesis Enzymology

Ccr: Ethylmalonyl-CoA as High-Affinity Product

The hallmark of the ethylmalonyl-CoA pathway is the reductive carboxylation of crotonyl-CoA by Ccr. Kinetic analysis from *Cereibacter sphaeroides* (formerly *Rhodobacter sphaeroides*) demonstrates that the product, (2S)-ethylmalonyl-CoA, binds with twice the affinity of the substrate, crotonyl-CoA, in the reverse reaction [1]. The Michaelis-Menten constant (Km) for (2S)-ethylmalonyl-CoA is 0.2 mM, compared to 0.4 mM for crotonyl-CoA [1]. This tighter binding is consistent with the pathway's thermodynamic drive.

High-Affinity Product
Head-to-head
Km 0.2 mM, 2-fold lower than crotonyl-CoA
Supports product inhibition and pathway flux studies
Ccr reverse reaction kinetics
Microbial Metabolism Acetyl-CoA Assimilation Enzyme Kinetics

Methylmalonyl-CoA Mutase Inhibition: Ethylmalonyl-CoA vs. Allylmalonyl-CoA

Ethylmalonyl-CoA is known to be a poor substrate for methylmalonyl-CoA mutase, acting instead as an inhibitor [1]. Comparative inhibition studies with the alternative substrate analog allylmalonyl-CoA reveal distinct interaction strengths. For the wild-type enzyme, the inhibition constant (Ki) for ethylmalonyl-CoA is 0.467 mM, which is comparable to the Ki for allylmalonyl-CoA (0.425 mM) [2]. However, in the Y243A active site mutant, ethylmalonyl-CoA (Ki = 0.0153 mM) is a less potent inhibitor than allylmalonyl-CoA (Ki = 0.0109 mM) [2].

Mutase Inhibition
Head-to-head
Wild-type Ki 0.467 mM
vs Allylmalonyl-CoA Ki 0.425 mM
Probes active-site interaction specificity
Y243A mutant Ki values also reported
Enzyme Inhibition B12-Dependent Enzymes Metabolic Engineering

FASN Substrate Preference for Ethylmalonyl-CoA

A 2019 study established that the enzyme ECHDC1 acts as a metabolite repair enzyme, decarboxylating both methylmalonyl-CoA and ethylmalonyl-CoA to prevent their incorporation into fatty acids by FASN [1]. The study's most compelling evidence was that the formation of ethyl-branched fatty acids was observed almost exclusively in ECHDC1 knockout cells, highlighting the low intrinsic activity of FASN toward ethylmalonyl-CoA and the critical role of ECHDC1 in its clearance [1]. In contrast, methyl-branched fatty acid formation was observed even in wild-type cells, indicating a higher baseline level of methylmalonyl-CoA incorporation [1].

FASN Clearance
Class-level inference
Ethyl-branched FA formation near-exclusive in ECHDC1 KO
Clean model for rare ethyl-branched fatty acid research
Qualitative in vivo observation; data to verify
Lipid Metabolism Branched-Chain Fatty Acids Metabolite Repair

Ethylmalonyl-CoA Sodium Salt Applications


In Vitro EMC Pathway Reconstitution

The EMC pathway is a major route for acetyl-CoA assimilation in many bacteria, functioning as an alternative to the glyoxylate cycle [1]. This application involves the *in vitro* reconstitution of the entire pathway using purified enzymes to study carbon flux and metabolic regulation. The quantitative kinetic data presented in this guide, specifically the high affinity of ethylmalonyl-CoA for its mutase (Ecm) and its role as a product of Ccr, are critical for setting up this complex multi-enzyme system. The use of high-purity ethylmalonyl-CoA (sodium salt) ensures accurate kinetic modeling and avoids artifacts that could arise from impure or structurally analogous compounds.

Metabolite Repair and Branched-Chain Fatty Acid Function

This scenario focuses on the role of ethylmalonyl-CoA as a potentially toxic metabolite that requires clearance by ECHDC1. Researchers use the sodium salt of ethylmalonyl-CoA in a variety of assays: (1) to measure the activity of ECHDC1 from various tissues, (2) to determine if other, yet-undiscovered enzymes can metabolize this compound, and (3) as a substrate for FASN to deliberately synthesize ethyl-branched fatty acids in knockout models, as demonstrated by the near-exclusive formation of these lipids in ECHDC1⁻/⁻ cells [2]. The compelling kinetic preference of ECHDC1 for ethylmalonyl-CoA over methylmalonyl-CoA makes it an indispensable tool for defining the enzyme's physiological role.

Metabolic Engineering for Antibiotic Production in Streptomyces

Ethylmalonyl-CoA is a specific precursor for the ethylmalonyl extender unit used by polyketide synthases (PKS) to synthesize important antibiotics like ascomycin (FK-520) and the immunosuppressant FK-506 [3]. This application involves feeding studies or metabolic engineering of *Streptomyces* species to enhance the supply of this precursor, thereby increasing the titer of the target polyketide. The use of authentic, high-purity ethylmalonyl-CoA (sodium salt) is non-negotiable for these studies. It serves as the gold-standard analytical standard for quantifying intracellular precursor pools via LC-MS/MS and for *in vitro* characterization of the loading and extension modules of the relevant PKS enzymes.

HTS for Ethylmalonyl-CoA Pathway Inhibitors

Since the EMC pathway is absent in humans but essential in many pathogenic bacteria (e.g., *Mycobacterium* and *Rhodococcus* spp.), its enzymes represent attractive drug targets. This application involves developing and executing HTS assays for key pathway enzymes like crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA mutase (Ecm) [1]. The high-specificity and well-characterized kinetics of ethylmalonyl-CoA with these enzymes make it the ideal substrate for designing robust, reproducible biochemical assays. Using this compound ensures that any 'hits' from the screen are true inhibitors of the intended target and not artifacts of a promiscuous or incorrectly chosen substrate.

Application
Selection Property
Validation Focus
EMC Pathway Reconstitution
Pathway-specific C5 intermediate
Flux modeling and enzyme kinetics
Metabolite Repair Research
Defined ECHDC1 substrate
Branched fatty acid biosynthesis and clearance
Polyketide Antibiotic Engineering
Authentic ethylmalonyl extender unit precursor
Precursor pool quantification and PKS loading
HTS for EMC Enzyme Inhibitors
Validated Ccr/Ecm substrate
Assay reproducibility and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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